2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-9-7-15(8-10-16)19-11-18(21(23)24)17-6-4-5-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVSUIDASGRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via condensation of 5-methylisatin with an enaminone bearing the 4-isobutoxyphenyl group. Trimethylsilyl chloride (TMSCl) is often employed to mediate esterification and cyclization in a one-pot process. Key steps include:
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Formation of the imine intermediate between isatin and the enaminone.
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Cyclization promoted by TMSCl, leading to the quinoline ring.
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In situ hydrolysis to yield the carboxylic acid moiety.
Optimization studies reveal that BF₃·THF outperforms BF₃·Et₂O in terms of handling convenience and yield (82–89%). The solvent-free variant of this reaction, utilizing microwave irradiation, reduces reaction times from hours to minutes while maintaining yields above 85%.
Table 1. Pfitzinger Reaction Parameters for this compound
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | TMSCl | 89 | |
| Temperature | 80°C | 85 | |
| Solvent | Solvent-free (microwave) | 88 | |
| Reaction Time | 30 minutes | 87 |
Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride: A Nanocatalytic Innovation
Recent advances in heterogeneous catalysis have introduced Fe₃O₄-based nanocomposites as sustainable alternatives for quinoline synthesis. The magnetic catalyst Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables efficient one-pot synthesis under solvent-free conditions.
Catalytic Cycle and Recyclability
The catalyst facilitates the condensation of 5-methylisatin with 4-isobutoxyacetophenone, followed by cyclodehydration. Key advantages include:
Table 2. Performance of Fe₃O₄-Based Catalyst in Target Synthesis
| Cycle | Yield (%) | Reaction Time (min) | Temperature (°C) |
|---|---|---|---|
| 1 | 92 | 30 | 80 |
| 2 | 91 | 30 | 80 |
| 3 | 90 | 30 | 80 |
| 4 | 89 | 30 | 80 |
| 5 | 87 | 30 | 80 |
Hydrolysis of Ester Precursors: Post-Synthetic Modification
A complementary strategy involves synthesizing the ethyl ester of the target compound, followed by alkaline hydrolysis. This two-step approach is advantageous when ester precursors exhibit better solubility or stability.
Procedure and Conditions
Table 3. Hydrolysis Optimization for Carboxylic Acid Formation
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| NaOH Concentration | 2N | 92 | |
| Reaction Time | 2 hours | 90 | |
| Acidification Agent | HCl | 91 |
Comparative Analysis of Methodologies
Yield and Efficiency
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Pfitzinger Reaction : Highest yield (89%) but requires careful handling of corrosive catalysts like BF₃.
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Nanocatalytic Method : Balances yield (92%) with sustainability, though initial catalyst preparation is labor-intensive.
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Hydrolysis Route : Reliable but adds an extra step, reducing overall atom economy.
Environmental and Practical Considerations
Solvent-free and nanocatalytic methods align with green chemistry principles, whereas traditional approaches generate more waste. Industrial scalability favors the Pfitzinger reaction due to established protocols, while academic settings may prefer nanocatalysts for ease of separation .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Research indicates that 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits several biological activities, making it a candidate for further pharmacological studies.
Anticancer Activity
Studies have demonstrated that quinoline derivatives, including this compound, can induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo. For instance:
- A study published in the Journal of Medicinal Chemistry showed that structurally similar compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria:
- In vitro studies reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
Preliminary research suggests that this compound may offer neuroprotective benefits, particularly relevant for neurodegenerative diseases:
- Similar quinoline derivatives have shown the ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .
Applications in Medicinal Chemistry
The compound serves as a valuable building block for developing new pharmaceuticals. Its ability to interact with biological targets positions it as a candidate for drug discovery efforts aimed at treating cancer, bacterial infections, and neurodegenerative disorders.
Material Science Applications
In addition to its biological applications, this compound can be utilized in materials science:
- It can act as a precursor for synthesizing novel polymers or materials with specific properties due to its unique functional groups.
Data Summary Table
| Application Area | Findings/Research Evidence |
|---|---|
| Anticancer Activity | Induces apoptosis; inhibits tumor growth in xenograft models |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |
| Neuroprotective Effects | Reduces oxidative stress and inflammation in neuronal cells |
Case Studies
- Anticancer Study : A series of experiments demonstrated that derivatives of quinoline could effectively target cancer cells by inducing cell cycle arrest and apoptosis.
- Microbial Resistance Research : Investigations into the antimicrobial properties revealed significant activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key structural and physicochemical differences between 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid and related compounds:
*Note: The molecular formula and weight for this compound are inferred from analogous compounds.
Key Research Findings
Lipophilicity and Bioavailability : Branched alkoxy groups (e.g., isobutoxy) enhance membrane permeability compared to linear alkoxy or hydroxyl groups .
Synthesis Challenges : Bulky substituents (e.g., butoxy) complicate regioselective arylation, leading to discontinued production of some analogs .
Solubility Trends : Methoxy and hydroxyphenyl variants exhibit higher aqueous solubility, whereas isobutoxy and chloro derivatives favor organic solvents .
Biological Activity
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the isobutoxy group and the carboxylic acid functionality contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline-4-carboxylic acids exhibit notable antimicrobial properties.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial activity of various quinoline derivatives, including this compound, the agar diffusion method was employed against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Ampicillin (mm) |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 15 | 20 |
| Escherichia coli (E. coli) | 12 | 18 |
| Methicillin-resistant S. aureus (MRSA) | 10 | 22 |
The results suggest that while the compound shows antibacterial activity, it is less potent than standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays.
Case Study: Cytotoxicity Assays
In vitro studies using cancer cell lines such as HepG2 and HCT116 demonstrated that this compound exhibits cytotoxic effects:
| Compound | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| This compound | 14.5 | 5-Fluorouracil: 7.9 |
| Erlotinib: 0.1 |
These findings indicate that the compound has promising anticancer properties, although further optimization may be required to enhance its efficacy .
Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives have also been explored.
Evaluation in Macrophage Models
In a study assessing the anti-inflammatory properties in RAW264.7 mouse macrophages, compounds similar to this compound were shown to significantly reduce lipopolysaccharide (LPS)-induced inflammation:
| Compound | IC50 (µM) |
|---|---|
| This compound | 18 |
| Indomethacin | 15 |
The results suggest that this compound may serve as a potential therapeutic agent for inflammatory conditions .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially inhibiting or activating targets associated with disease processes .
Q & A
Q. What are the common synthetic routes for preparing quinoline-4-carboxylic acid derivatives like 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation, Michael addition, or multi-component reactions. For example:
- Friedel-Crafts acylation using maleic anhydride to introduce ketone groups (e.g., preparation of 4-aryl-4-oxo-2-butenoic acids) .
- Michael-type addition of thioglycolic acid to α,β-unsaturated ketones to form substituted quinoline intermediates .
- Late-stage diversification at specific positions (e.g., 8-position) via nucleophilic substitution or coupling reactions .
Key characterization tools: NMR (1H/13C), X-ray crystallography, and HPLC for purity assessment .
Q. How can researchers confirm the structural integrity of quinoline-4-carboxylic acid derivatives?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in 2-(4-Methylphenyl)quinoline-4-carboxylic acid) .
- NMR spectroscopy : Assign substituent positions using coupling patterns (e.g., aromatic protons in isobutoxyphenyl groups) .
- Mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
Q. What safety protocols are critical when handling quinoline derivatives in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent reflux .
- Waste disposal : Classify as hazardous waste and consult licensed disposal services .
Advanced Research Questions
Q. How do functional group modifications (e.g., isobutoxy vs. methyl groups) influence the biological activity of quinoline-4-carboxylic acid derivatives?
Methodological Answer:
-
Structure-activity relationship (SAR) studies :
Substituent Position Biological Impact Reference Isobutoxy 4-phenyl Enhanced lipophilicity, affecting membrane permeability Methyl 8-quinoline Steric hindrance modulation of target binding -
Experimental validation : Compare IC50 values in enzyme inhibition assays (e.g., antitumor activity in 2-(4-Methylphenyl) derivatives) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects)?
Methodological Answer:
- Comparative assays : Test compounds under standardized conditions (e.g., identical cell lines or microbial strains) .
- Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm target binding specificity .
- Metabolite profiling : Identify active metabolites or degradation products via LC-MS .
Q. How can reaction yields be optimized for multi-step syntheses of quinoline derivatives?
Methodological Answer:
- Catalyst screening : Evaluate palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times and side products .
Q. What analytical techniques are most effective for identifying byproducts or impurities in quinoline syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
